molecular formula C16H16Br2 B14383224 1,1'-(Butane-1,4-diyl)bis(4-bromobenzene) CAS No. 89761-06-8

1,1'-(Butane-1,4-diyl)bis(4-bromobenzene)

Cat. No.: B14383224
CAS No.: 89761-06-8
M. Wt: 368.11 g/mol
InChI Key: LKOXIIJYININIH-UHFFFAOYSA-N
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Description

1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C16H16Br2 It consists of a butane-1,4-diyl linker connecting two 4-bromobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) typically involves the bromination of a precursor compound. One common method is the bromination of 1,1’-(Butane-1,4-diyl)bis(benzene) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para positions of the benzene rings.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include 1,1’-(Butane-1,4-diyl)bis(4-hydroxybenzene), 1,1’-(Butane-1,4-diyl)bis(4-aminobenzene), and 1,1’-(Butane-1,4-diyl)bis(4-thiolbenzene).

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: The major product is 1,1’-(Butane-1,4-diyl)bis(benzene).

Scientific Research Applications

1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and electronic materials.

Mechanism of Action

The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new covalent bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) can be compared with other similar compounds, such as:

    1,1’-(Butane-1,4-diyl)bis(benzene): Lacks the bromine atoms and has different reactivity and applications.

    1,1’-(Butane-1,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.

    1,1’-(Butane-1,4-diyl)bis(4-fluorobenzene):

The uniqueness of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) lies in its specific reactivity due to the presence of bromine atoms, which can participate in various chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

89761-06-8

Molecular Formula

C16H16Br2

Molecular Weight

368.11 g/mol

IUPAC Name

1-bromo-4-[4-(4-bromophenyl)butyl]benzene

InChI

InChI=1S/C16H16Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,1-4H2

InChI Key

LKOXIIJYININIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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